molecular formula C16H19N3O2S B6138136 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B6138136
M. Wt: 317.4 g/mol
InChI Key: MEUGJHFMLCKATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide, also known as Epetraborole, is a novel antifungal drug that has been developed for the treatment of onychomycosis, a fungal infection of the nails. It is a small molecule inhibitor of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide inhibits leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi. By inhibiting this enzyme, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide disrupts fungal protein synthesis and ultimately leads to fungal cell death. This mechanism of action is unique compared to other antifungal drugs, which target fungal cell walls or membranes.
Biochemical and Physiological Effects
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been shown to have low toxicity and good safety profile in preclinical and clinical studies. It has minimal effects on human leucyl-tRNA synthetase, indicating low potential for off-target effects. 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is also metabolized through the liver and excreted through the kidneys, indicating a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has several advantages for lab experiments, including its high potency and specificity for fungal leucyl-tRNA synthetase. However, its high cost and limited availability may be a limitation for some researchers. Additionally, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide requires specialized equipment and expertise for its synthesis and analysis, which may be a barrier for some labs.

Future Directions

For 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide research include investigating its efficacy against other fungal infections, such as candidiasis and aspergillosis. Additionally, further studies are needed to optimize its dosing regimen and to evaluate its long-term safety and efficacy in clinical settings. Finally, the development of more efficient and cost-effective synthesis methods for 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide may improve its accessibility for researchers and clinicians.

Synthesis Methods

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 1-phenylethylamine and acetic anhydride. The resulting product is purified through column chromatography and recrystallization to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been extensively studied for its antifungal activity against various fungal species, including dermatophytes, yeasts, and molds. In vitro studies have shown that 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has potent antifungal activity against Trichophyton rubrum, the most common causative agent of onychomycosis. In vivo studies in animal models have demonstrated that 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide can penetrate the nail plate and effectively treat onychomycosis. Clinical trials have also shown promising results for the treatment of onychomycosis with 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-13-9-14(20)19-16(18-13)22-10-15(21)17-11(2)12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGJHFMLCKATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.